Compound Description: This compound features a piperidine ring substituted at position 1 by a tert-butyl carboxylate group and at position 4 by a 5-bromopyridin-2-yloxy group. The research primarily focuses on its synthesis, characterization through spectroscopic methods (NMR, MS, FT-IR), and structural analysis using X-ray diffraction and DFT calculations. []
Relevance: This compound shares the core structure of a piperidine ring with a 1-carboxylate substituent with benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The difference lies in the carboxylate ester group (tert-butyl vs. benzyl) and the 4-position substituent. []
Compound Description: This molecule serves as a key intermediate in the synthesis of (+)-vertine and (+)-lythrine, alkaloids with anti-inflammatory, sedative, and antispasmodic properties. []
Relevance: This compound, like benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, possesses a piperidine ring with a benzyl carboxylate group at position 1. The structural variation arises from the 2-position substituent, a 1-methoxy-1,3-dioxobutan-2-yl group in this case. []
3. Benzyl 2-{methyl}piperidine-1-carboxylate [, ]
Compound Description: This compound, characterized by X-ray crystallography, exhibits an open conformation with the quinoline and carboxylate ester groups oriented in opposite directions. [] A closely related compound with a tert-butyl carboxylate group instead of benzyl also exists. []
Relevance: This compound shares the piperidine ring and benzyl carboxylate at position 1 with benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The structural difference stems from the 2-position substituent, a {methyl} group. [, ]
Compound Description: This annulated 1,4-dihydropyridine derivative, designed as a potential anti-inflammatory agent, was synthesized and structurally confirmed by X-ray crystallography. The molecule exhibits a sofa conformation in its cyclohexene ring and a slight boat conformation in the 1,4-dihydropyridine ring. []
Relevance: While structurally distinct, this compound shares a benzyl carboxylate group with benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The core structure differs significantly, with this compound featuring a fused hexahydroquinoline system. []
Compound Description: This compound acts as a crucial intermediate in the synthesis of crizotinib, a medication used to treat certain types of lung cancer. It features a tert-butyl carboxylate group at position 1 and a complex substituent incorporating a pyrazole ring and a dioxaborolane moiety at position 4 of the piperidine ring. []
Relevance: This compound and benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate both feature a piperidine ring substituted at position 1 by a carboxylate group. The structural differences lie in the ester group (tert-butyl vs. benzyl) and the substituent at the 4-position, highlighting the diverse chemical space accessible through modifications on the piperidine scaffold. []
Compound Description: This molecule, with a confirmed structure through single-crystal X-ray diffraction, includes a tert-butyl carboxylate at position 1 and a bulky substituent at position 4 of the piperidine ring, involving a quinazoline moiety and a bromo-fluorophenyl group. []
Relevance: This compound shares the core structural motif of a piperidine ring with a 1-carboxylate group with benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The difference lies in the carboxylate ester group and the 4-position substituent. []
Compound Description: This compound serves as a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used to treat medullary thyroid cancer, among other cancers. It features a tert-butyl carboxylate at position 1 and a substituted phenoxymethyl group at position 4 of the piperidine ring. []
Relevance: This compound and benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate share the core piperidine ring substituted at position 1 by a carboxylate group. The structural variations arise from the type of ester group (tert-butyl vs. benzyl) and the specific substituent at position 4 of the piperidine ring. []
Compound Description: JZL184 acts as a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 increases 2-AG levels in the brain, enhancing retrograde endocannabinoid signaling and prolonging forms of synaptic depression like depolarization-induced suppression of excitation (DSE) and inhibition (DSI). []
Relevance: This compound shares the core structural element of a piperidine ring with a 1-carboxylate substituent with benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The distinctions lie in the 4-nitrophenyl ester group and the 4-position substituent, which in JZL184 is a dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl group. []
Compound Description: This compound serves as a novel intermediate in the synthesis of 4-piperidin-4-yl-benzene-1,3-diol and its pharmaceutically acceptable salts. The synthesis route and structural characterization are described in the patent. []
Relevance: This compound, like benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, features a piperidine ring with a tert-butyl carboxylate group at position 1. The key difference lies in the 4-position substituent. []
Compound Description: This compound represents a potent and selective antagonist for the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors. It demonstrates good oral bioavailability, brain penetration, and efficacy in rodent models of pain and Parkinson's disease. []
Relevance: Both this compound and benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate share a piperidine ring with a 1-carboxylate group, differing in the ester group (4-methylbenzyl vs. benzyl) and the 4-position substituent. []
Compound Description: BMS-927711 is a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist under investigation for the treatment of migraine. It exhibits good pharmacokinetic properties and effectively reduces CGRP-induced facial blood flow in primates. []
Relevance: This compound features a piperidine ring with a 1-carboxylate substituent, similar to benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The significant structural differences involve the complex multicyclic substituent attached to the carboxylate group. []
Compound Description: This compound has been structurally characterized by X-ray crystallography and exhibits a chair conformation in its piperidine ring. In the crystal lattice, the molecules are interconnected through N—H⋯O and C—H⋯O hydrogen bonds, forming ribbon-like arrangements. []
Relevance: This compound and benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate both feature a piperidine ring with a 1-carboxylate group. They differ in the carboxylate ester group (tert-butyl vs. benzyl) and the specific substituent at the 4-position. []
Compound Description: AEPC II is a low-viscosity monomer synthesized via a non-isocyanate route. This compound exhibits excellent photopolymerization properties, achieving a high curing rate and final double-bond conversion when exposed to ultraviolet light. It finds use in ultraviolet-curable resins, offering desirable properties such as good adhesion and flexibility. []
Relevance: Both AEPC II and benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate share a piperidine ring with a 1-carboxylate substituent. The distinction arises from the acryloyloxy group linked to the carboxylate via an ethyl spacer in AEPC II, highlighting the versatility of the piperidine scaffold for various applications. []
Compound Description: This compound represents a crucial intermediate in the synthesis of novel antiarteriosclerotic agents. Its preparation involves a safe and scalable process featuring a Reformatsky-type reaction and a Red-Al reduction. []
Relevance: This compound shares the piperidine ring and a tert-butyl carboxylate group at position 1 with benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The structural variations are at the 4-position, where this compound features a (2-hydroxyethyl) and a (pyrrolidin-1-yl) group. []
Compound Description: This compound demonstrates potential as an antitumor agent due to its inhibitory activity against NEDD8, a protein involved in cell cycle regulation. It exhibits good tumor cell growth inhibition, promotes apoptosis in tumor cells, and shows promising in vivo antitumor activity. []
Relevance: This compound and benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate share the core structure of a 1-benzylpiperidine moiety. The difference lies in the 4-position substituent, which is a (2,4-dichlorophenethylamino) group in this compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.